molecular formula C17H21N3O5 B2848021 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide CAS No. 2034224-86-5

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide

Cat. No.: B2848021
CAS No.: 2034224-86-5
M. Wt: 347.371
InChI Key: SIXKHFADJNUENX-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide is a synthetic compound of significant interest in medicinal chemistry research, designed around a versatile molecular scaffold. This scaffold, which integrates a pyrazole ring linked via an ethoxyethyl chain to an amide group, is recognized for its potential in interacting with various biological targets . Compounds featuring the 1,3-benzodioxole (benzo[d][1,3]dioxol) moiety, as present in this molecule, are frequently investigated for their diverse pharmacological profiles and their role as key structural elements in drug discovery efforts . Research on analogous structures, particularly those containing the N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl) backbone, has demonstrated promising biological activities. Related molecules have shown remarkable antibacterial efficacy against pathogenic microorganisms such as Staphylococcus aureus and Escherichia coli . Furthermore, closely related compounds have exhibited excellent anticancer activity in vitro, specifically against human lung cancer cell lines (A549), with studies confirming activity through mechanisms including the induction of apoptotic cell death . The structural features of this compound make it a valuable candidate for researchers exploring new therapeutic agents in oncology and infectious diseases, as well as for biochemical probing and mechanism-of-action studies.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-13(25-14-3-4-15-16(11-14)24-12-23-15)17(21)18-6-9-22-10-8-20-7-2-5-19-20/h2-5,7,11,13H,6,8-10,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXKHFADJNUENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOCCN1C=CC=N1)OC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Ethoxyethyl Chain: The pyrazole ring is then reacted with 2-chloroethanol in the presence of a base to form the ethoxyethyl derivative.

    Coupling with Benzo[d][1,3]dioxole: The ethoxyethyl derivative is then coupled with a benzo[d][1,3]dioxole derivative using a suitable coupling agent such as DCC (dicyclohexylcarbodiimide) in an organic solvent like dichloromethane.

    Formation of the Propanamide: Finally, the intermediate is reacted with 2-bromoacetamide to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyethyl chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: The compound can be studied for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, or signal transduction.

Comparison with Similar Compounds

Piperazine/Piperidine Derivatives

Compounds in –5 feature a piperazine or piperidine core linked to a benzo[d][1,3]dioxol-5-yl group via ethyl or phenyl bridges. For example:

  • 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine (): This compound includes a piperazine ring substituted with fluorophenyl groups, synthesized in 67% yield with a melting point of 169–170°C (HCl salt). Its NMR data confirm aromatic proton shifts between δ 6.7–7.3 ppm and piperazine carbons at δ 45–55 ppm .
  • 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-phenylpiperidine (): A piperidine derivative with a phenyl substituent, synthesized in 75% yield and melting at 183–184°C. Elemental analysis showed 71.25% carbon content (theoretical: 71.75%) .

The pyrazole-ethoxy-ethyl chain introduces a distinct heterocyclic moiety absent in piperazine-based analogs, which may influence receptor selectivity.

Benzamide Derivatives

and –9 describe compounds with amide backbones and benzo[d][1,3]dioxol-5-yl groups:

  • KCH-1521 (–9): N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide features an N-acylurea linkage and an indole substituent.
  • CCG258209 (): N-((1H-imidazol-2-yl)methyl)-5-((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluorobenzamide includes a fluorobenzamide-piperidine scaffold, synthesized in 78% yield with >95% HPLC purity .

Comparison with Target Compound :
The target compound shares the amide functional group with KCH-1521 and CCG258209 but differs in substituents:

  • Pyrazole vs. Indole/Imidazole : The pyrazole moiety in the target compound may confer different electronic and steric properties compared to indole (KCH-1521) or imidazole (CCG258209).
  • Propanamide vs. Acetamide : The longer propanamide chain in the target compound could enhance lipophilicity compared to KCH-1521’s acetamide group.

Table 1: Key Properties of Structural Analogues

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Elemental Analysis (C/H/N) Reference
Target Compound Propanamide Pyrazole-ethoxy-ethyl, benzo-dioxol - - - -
KCH-1521 N-Acylurea Indole-ethyl, benzo-dioxol - 171–203* -
CCG258209 Benzamide Imidazole, benzo-dioxol, piperidine 78 - >95% HPLC purity
1-(2-(4-((Benzo-dioxol)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine Piperazine Fluorophenyl, benzo-dioxol 67 169–170 C: 62.25% (calc), 62.41% (exp)
1-(2-(4-((Benzo-dioxol)methyl)phenyl)ethyl)-4-phenylpiperidine Piperidine Phenyl, benzo-dioxol 75 183–184 C: 71.75% (calc), 71.25% (exp)

*Inferred from analogous compounds in .

Key Observations :

Synthetic Yields : Piperazine/piperidine derivatives (–5) show moderate-to-high yields (55–82%), while benzamide derivatives () achieve up to 90% yield, suggesting efficient coupling methodologies for amide formation.

Melting Points : Most HCl salts of benzo[d][1,3]dioxol-5-yl derivatives melt between 160–200°C, indicating high crystallinity. The target compound’s melting point is likely within this range.

Elemental Analysis : Close alignment between theoretical and experimental values (e.g., ±0.5% for carbon) confirms successful synthesis and purity .

Functional Implications

Piperazine derivatives (–5) are often explored for CNS targets due to their ability to cross the blood-brain barrier, whereas pyrazole-containing compounds (like the target) may favor kinase or enzyme inhibition.

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide, commonly referred to as a pyrazole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The molecular formula of this compound is C16H19N3O4, with a molecular weight of 317.345 g/mol. The structure incorporates a pyrazole moiety linked to an ethoxy group and a benzo[d][1,3]dioxole structure, which are known for their diverse biological activities.

Key Structural Features:

  • Pyrazole ring
  • Ethoxy linkage
  • Benzo[d][1,3]dioxole moiety

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common solvents used include dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), with catalysts like triethylamine facilitating the reactions. The synthetic pathway generally follows these steps:

  • Formation of the pyrazole derivative.
  • Coupling with the benzo[d][1,3]dioxole component.
  • Final acylation to yield the target compound.

Preliminary studies indicate that this compound interacts with various biological targets, potentially inhibiting specific enzyme pathways or modulating receptor activity. The compound's activity is hypothesized to stem from its structural features that allow it to bind effectively to target proteins or enzymes.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit moderate antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated efficacy against strains such as Bacillus subtilis and Candida albicans .

Compound Target Organism Activity
This compoundBacillus subtilisModerate antibacterial
This compoundCandida albicansModerate antifungal

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds structurally related to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

Case Studies

Several studies have assessed the biological activity of pyrazole derivatives:

  • Study on Anti-inflammatory Activity : A series of novel pyrazole derivatives were synthesized and evaluated for their ability to inhibit TNF-α and IL-6. Compounds demonstrated up to 85% inhibition at specific concentrations compared to standard drugs like dexamethasone .
  • Antimicrobial Evaluation : In vitro tests revealed that certain pyrazole derivatives exhibited promising antimicrobial activity against various bacterial strains, indicating their potential as therapeutic agents .

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsYield Optimization
1K₂CO₃, MeCN, 60°C70-80%
2THF, Et₃N, 0°C→RT65-75%
3Ethanol-DMF (1:1)Purity >95%

How is the structural integrity of this compound validated post-synthesis?

Basic Research Question
Analytical techniques are critical for confirmation:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments (e.g., pyrazole protons at δ 7.5–8.0 ppm, benzo[d][1,3]dioxole protons at δ 6.7–6.9 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 430.1523) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile-water gradient) to assess purity (>98%) .

What mechanistic insights exist regarding its enzyme inhibition properties?

Advanced Research Question
This compound’s bioactivity is hypothesized to involve:

  • Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates for target enzymes (e.g., proteases or kinases). For example, competitive inhibition patterns observed via Lineweaver-Burk plots .
  • Molecular Docking : Computational models (AutoDock Vina, Schrödinger) predict binding to active sites (e.g., hydrogen bonding between the benzo[d][1,3]dioxole moiety and catalytic residues) .
  • Cellular Validation : Dose-dependent reduction in enzyme activity in cell lysates (IC₅₀ values reported in µM ranges) .

How can researchers resolve contradictory data in binding affinity studies?

Advanced Research Question
Contradictions may arise from assay variability or off-target effects. Strategies include:

Orthogonal Assays : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Negative Controls : Use structurally similar but inactive analogs to confirm specificity.

Replicate Studies : Cross-laboratory validation under standardized conditions (pH 7.4, 25°C) .

What methodologies are recommended for pharmacokinetic profiling?

Advanced Research Question
Key approaches:

  • Cellular Uptake : Radiolabeled compound (³H or ¹⁴C) tracked in human endothelial cells (HUVECs) via liquid scintillation counting .
  • Metabolic Stability : Incubation with liver microsomes (human/rat) and LC-MS/MS analysis to identify metabolites (e.g., oxidative cleavage of the dioxole ring) .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .

How does structural modification of the pyrazole or dioxole moieties affect biological activity?

Advanced Research Question
Structure-Activity Relationship (SAR) studies reveal:

  • Pyrazole Substitution : 1H-pyrazole derivatives with electron-withdrawing groups (e.g., -CF₃) enhance target affinity by 2–3 fold compared to unsubstituted analogs .
  • Dioxole Modifications : Replacement with thiophene reduces potency, suggesting the dioxole’s oxygen atoms are critical for hydrogen bonding .
ModificationEffect on IC₅₀ (Enzyme X)
1H-Pyrazole → 3-NO₂-pyrazoleIC₅₀: 15 µM → 7 µM
Dioxole → ThiopheneIC₅₀: 15 µM → 45 µM

What are the best practices for assessing cytotoxicity in vitro?

Advanced Research Question

  • Dose-Response Curves : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
  • Selectivity Index (SI) : Compare IC₅₀ values in cancer vs. normal cells (e.g., SI >5 indicates therapeutic potential) .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to confirm programmed cell death .

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